4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring, and a trifluoromethylphenyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2/c1-3-29-17-12-16(23-13(2)24-17)26-7-9-27(10-8-26)18(28)25-15-6-4-5-14(11-15)19(20,21)22/h4-6,11-12H,3,7-10H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFDQKPOYJFGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and methyl groups. The piperazine ring is then synthesized and coupled with the pyrimidine derivative. Finally, the trifluoromethylphenyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.
Reduction: Reduction reactions could potentially modify the pyrimidine or piperazine rings.
Substitution: The trifluoromethylphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be studied for its interactions with various biological targets.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects. It could be screened for activity against various diseases, including cancer, infections, or neurological disorders.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action for 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide analogs: Compounds with slight modifications to the pyrimidine, piperazine, or trifluoromethylphenyl groups.
Other pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity.
Biological Activity
The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide , with CAS number 946324-93-2 , has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 409.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known for its role in enhancing bioavailability and modifying pharmacokinetic properties, while the pyrimidine ring contributes to its affinity for specific biological targets.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and viral replication.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell growth.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have demonstrated that derivatives can inhibit the replication of viruses at micromolar concentrations, suggesting a promising avenue for antiviral drug development .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
In vitro studies revealed that the compound could significantly reduce cell viability and induce cell cycle arrest at the G1 phase, leading to increased apoptosis through caspase activation .
Case Studies and Research Findings
- Anticancer Activity : In a study involving MCF-7 cells, the compound exhibited an IC value of approximately 0.65 µM, indicating strong cytotoxicity compared to established chemotherapeutics like doxorubicin .
- Selectivity Index : The selectivity index for this compound was found to be favorable, with a TC/IC ratio suggesting a high degree of safety relative to its efficacy against cancer cells .
- Mechanistic Insights : Flow cytometry assays indicated that the compound triggers apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Summary of Findings
The biological activity of This compound highlights its potential as a therapeutic agent in both antiviral and anticancer applications. Its ability to induce apoptosis in cancer cells while exhibiting antiviral properties makes it a candidate for further research and development.
Future Directions
Further studies are essential to explore:
- The full spectrum of biological activities.
- The pharmacokinetics and dynamics in vivo.
- The potential for combination therapies with existing antiviral or anticancer agents.
Q & A
How can researchers optimize the synthetic route for 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including coupling of the pyrimidine and piperazine-carboxamide moieties. Key steps include:
- Substituent introduction : Use of 1-(3-(trifluoromethyl)phenyl)piperazine as a starting material, reacting with activated pyrimidine derivatives (e.g., chloro- or bromo-substituted pyrimidines) under nucleophilic aromatic substitution conditions .
- Reaction optimization : Solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (40–60°C), and catalysts (e.g., triethylamine) to minimize side reactions .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or HPLC for isolating intermediates and final products .
Advanced Tip : Use kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry or reaction time accordingly .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at pyrimidine C6, trifluoromethylphenyl at piperazine N1) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₉H₂₁F₃N₆O₂, expected ~422.18 g/mol) and detect isotopic patterns for fluorine .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or piperazine ring conformation, if single crystals are obtainable .
How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the pyrimidine (e.g., replacing ethoxy with methoxy) or piperazine (e.g., substituting trifluoromethylphenyl with chlorophenyl) to assess receptor binding .
- Biological assays : Use radioligand binding assays (e.g., dopamine D3 receptor) or enzyme inhibition studies (e.g., kinases) to quantify potency .
- Data analysis : Compare IC₅₀ values and binding affinities across analogs to identify critical substituents .
How should researchers address contradictory data in receptor binding assays?
Methodological Answer:
- Replicate experiments : Ensure consistency in assay conditions (pH, temperature, solvent concentration) .
- Control compounds : Include known agonists/antagonists (e.g., risperidone for dopamine receptors) to validate assay reliability .
- Orthogonal assays : Confirm binding data with functional assays (e.g., cAMP modulation for GPCR activity) .
What strategies are effective for purifying this compound from reaction byproducts?
Methodological Answer:
- Chromatography : Use gradient elution (e.g., 5–20% methanol in dichloromethane) on silica gel columns to separate carboxamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
- TLC monitoring : Employ pre-coated silica plates with UV detection to track reaction progress .
How can researchers design experiments to evaluate its selectivity for neurological targets?
Methodological Answer:
- Panel screening : Test against a broad panel of receptors (e.g., serotonin 5-HT₂, dopamine D2/D3) using competitive binding assays .
- Computational docking : Predict binding modes to prioritize targets for experimental validation .
- Functional selectivity : Measure downstream signaling (e.g., β-arrestin recruitment vs. G-protein activation) to assess biased agonism .
What methodologies are used to study its pharmacokinetics (e.g., absorption, metabolism)?
Methodological Answer:
- In vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .
- LC-MS/MS : Quantify plasma concentrations in rodent models post-administration to calculate half-life and bioavailability .
- Metabolite profiling : Identify major metabolites via tandem MS and compare with synthetic standards .
How can stability studies be conducted to determine shelf-life under varying conditions?
Methodological Answer:
- Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks, monitoring decomposition via HPLC .
- pH stability : Incubate in buffers (pH 1–9) to simulate gastrointestinal conditions and identify labile functional groups .
What computational tools are recommended for modeling its interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses to dopamine D3 or serotonin receptors .
- MD simulations : Run 100-ns simulations in GROMACS to assess dynamic interactions and binding stability .
- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity data .
How can enantiomeric purity be ensured during synthesis, and what impact does it have on activity?
Methodological Answer:
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Verify optical activity and correlate with biological data (e.g., D3 receptor binding) .
- Stereochemical impact : Compare enantiomers in assays; e.g., (R)- vs. (S)-forms may show 10–100x differences in potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
